Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate
Overview
Description
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate is a heterocyclic compound that features an imidazo[1,2-A]pyridine core fused with a benzoate ester. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazo[1,2-A]pyridine moiety is known for its biological activity, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate belongs to the class of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . , cholinesterase, and others.
Mode of Action
For instance, some imidazo[1,2-a]pyridines have shown mTOR inhibitory activity and cholinesterase inhibitory activity . The interaction with these targets leads to changes in cellular processes, such as cell proliferation and neurotransmitter degradation.
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect pathways related to cell proliferation (via mtor inhibition ) and neurotransmitter degradation (via cholinesterase inhibition ).
Result of Action
Imidazo[1,2-a]pyridines have been shown to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer . This suggests that this compound may also have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to changes in their conformation and activity.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced phosphorylation of downstream targets and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and esterification. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The imidazo[1,2-A]pyridine core can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Comparison with Similar Compounds
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate can be compared with other imidazo[1,2-A]pyridine derivatives:
Imidazo[1,2-A]pyrimidines: These compounds share a similar core structure but differ in their biological activity and synthetic routes.
Imidazo[1,2-A]pyrazines: Known for their use in drug development, these compounds have distinct pharmacological profiles.
Imidazo[1,2-A]pyridines: Other derivatives of this class may have variations in their substituents, leading to differences in their chemical reactivity and biological activity.
This compound stands out due to its unique combination of the imidazo[1,2-A]pyridine core with a benzoate ester, offering a distinct set of properties and applications.
Properties
IUPAC Name |
ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-18-10-4-3-5-15(18)17-14/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJJNXCJBZHHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744033 | |
Record name | Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-33-0 | |
Record name | Ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175153-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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